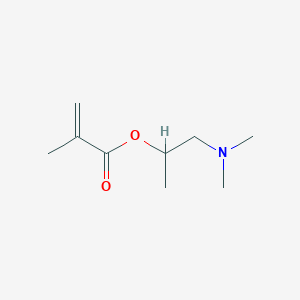
2-(Dimethylamino)-1-methylethyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-1-methylethyl methacrylate, commonly known as DMAEMA, is a methacrylate monomer that has gained significant attention in the field of polymer science due to its unique properties. DMAEMA is a water-soluble monomer that can be easily polymerized with other monomers to form copolymers with various properties. The purpose of
Mechanism Of Action
The mechanism of action of DMAEMA copolymers depends on the copolymer composition and the environmental conditions. DMAEMA copolymers can be pH-responsive, temperature-responsive, or stimuli-responsive, which means that they can respond to changes in pH, temperature, or external stimuli, such as light or electric fields. The response of DMAEMA copolymers can result in the release of drugs or other bioactive molecules, the uptake of cells, or the formation of hydrogels.
Biochemical And Physiological Effects
DMAEMA copolymers have been shown to have low toxicity and biocompatibility in vitro and in vivo. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering, without causing significant adverse effects. The biocompatibility of DMAEMA copolymers can be attributed to their water solubility, low toxicity, and ability to form hydrogels.
Advantages And Limitations For Lab Experiments
DMAEMA copolymers have several advantages for lab experiments. They can be easily synthesized and purified, and their properties can be tailored by varying the copolymer composition. DMAEMA copolymers can be used for various applications, such as drug delivery, gene delivery, and tissue engineering. However, DMAEMA copolymers also have limitations. The response of DMAEMA copolymers can be affected by environmental conditions, such as pH, temperature, and external stimuli, which can limit their application in certain conditions. DMAEMA copolymers can also be challenging to characterize due to their complex structure and properties.
Future Directions
DMAEMA copolymers have significant potential for various applications in the field of polymer science. Future research directions for DMAEMA copolymers include the development of new copolymer compositions, the optimization of copolymer properties, and the exploration of new applications. DMAEMA copolymers can also be used in combination with other polymers or bioactive molecules to enhance their properties and applications. The development of new characterization methods for DMAEMA copolymers can also aid in the understanding of their properties and applications.
Synthesis Methods
DMAEMA can be synthesized by reacting methacrylic acid with dimethylamine in the presence of a catalyst. The reaction yields DMAEMA and water as a byproduct. The reaction can be carried out under mild reaction conditions, and the resulting DMAEMA can be purified by distillation or recrystallization.
Scientific Research Applications
DMAEMA has been extensively studied in the field of polymer science due to its unique properties. It has been used as a building block for the synthesis of various copolymers, such as pH-responsive polymers, temperature-responsive polymers, and stimuli-responsive polymers. DMAEMA copolymers have been used in various applications, such as drug delivery, gene delivery, and tissue engineering.
properties
CAS RN |
18262-03-8 |
|---|---|
Product Name |
2-(Dimethylamino)-1-methylethyl methacrylate |
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(dimethylamino)propan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-7(2)9(11)12-8(3)6-10(4)5/h8H,1,6H2,2-5H3 |
InChI Key |
UOISBTHHJANVEM-UHFFFAOYSA-N |
SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
Canonical SMILES |
CC(CN(C)C)OC(=O)C(=C)C |
Other CAS RN |
18262-03-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
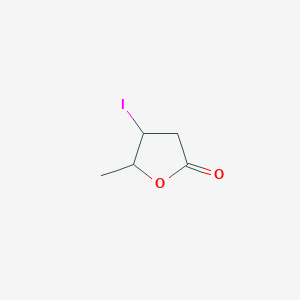
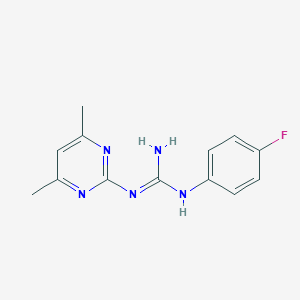
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
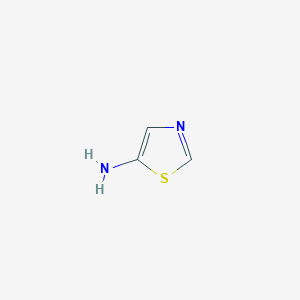
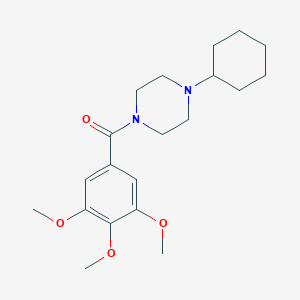
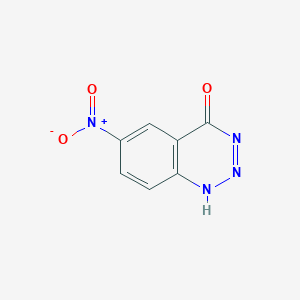
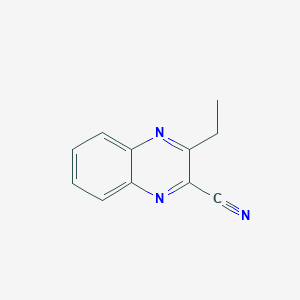

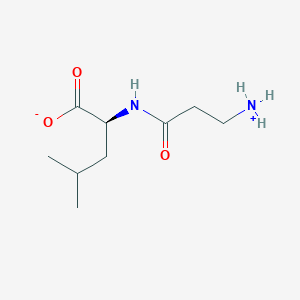
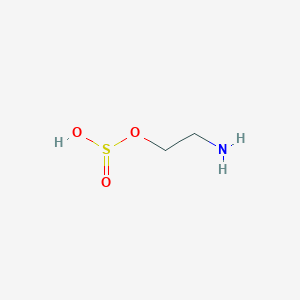
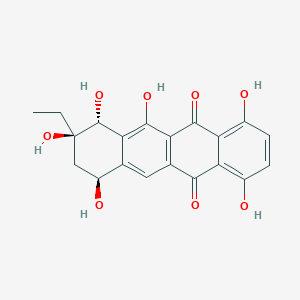

![[3-Hexanoyloxy-2-[[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propoxy]methyl]-2-(hexanoyloxymethyl)propyl] hexanoate](/img/structure/B99087.png)